molecular formula C23H20N2O2 B8757245 N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE

N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE

Cat. No.: B8757245
M. Wt: 356.4 g/mol
InChI Key: BOWXEPIUZVMXHM-UHFFFAOYSA-N
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Description

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide is a complex organic compound that features a tetrahydroquinoline moiety linked to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized via the hydrogenation of quinoline or through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

    Acylation: The tetrahydroquinoline is then acylated using an appropriate acyl chloride or anhydride to introduce the carbonyl group.

    Coupling with Benzamide: The final step involves coupling the acylated tetrahydroquinoline with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for acylation and coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-[4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzamide group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the benzamide group.

    Quinoline: The fully aromatic counterpart of tetrahydroquinoline.

    Benzamide: Lacks the tetrahydroquinoline moiety.

Uniqueness

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide is unique due to the combination of the tetrahydroquinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H20N2O2/c26-22(18-8-2-1-3-9-18)24-20-14-12-19(13-15-20)23(27)25-16-6-10-17-7-4-5-11-21(17)25/h1-5,7-9,11-15H,6,10,16H2,(H,24,26)

InChI Key

BOWXEPIUZVMXHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (28.7 g) in acetone (400 ml) and water (200 ml) is added potassium carbonate (38.8 g) and further thereto is added 4-benzoylaminobenzoyl chloride (56 g) under ice-cooling. The mixture is stirred at room temperature overnight. Water is added to the reaction mixture, and the mixture is extracted with dichloromethane. The extract is dried over magnesium sulfate, and the solvent is distilled off under reduced pressure. The resulting residue is purified by silica gel column chromatography and recrystallized from methanol to give 1-[4-(benzoylamino)benzoyl]-1,2,3,4-tetrahydroquinoline (57 g) as white powder, m.p. 202.5°-203.5° C.
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
4-benzoylaminobenzoyl chloride
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (0.5 g) in dichloromethane (20 ml) is added triethylamine (0.3 g), and thereto is added benzoyl chloride (0.28 g) under ice-cooling. The mixture is stirred at room temperature for 1 hour. To the reaction mixture is added water and extracted with dichloromethane. The extract is dried over magnesium sulfate and the solvent is distilled off under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent; dichloromethane:methanol=50:1) and recrystallized from methanol to give 1-[4-(benzoylamino)benzoyl]-1,2,3,4-tetrahydroquinoline (245 mg) as white powder, m.p. 202.5°-203.5° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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